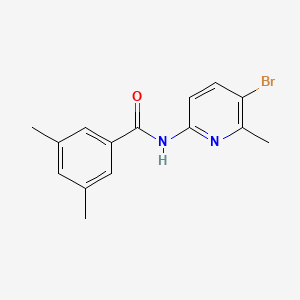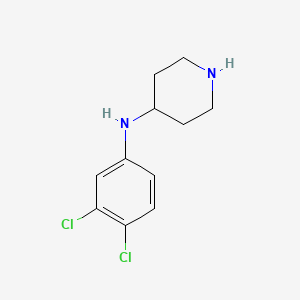
2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. Key steps include:
Formation of the triazole ring: : This often begins with the cycloaddition reaction between an azide and an alkyne.
Incorporation of the piperidine ring: : This can be achieved through various methods such as nucleophilic substitution or reductive amination.
Attachment of the benzamide moiety: : This usually involves coupling reactions like amidation.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to enhance efficiency and yield. Typical conditions involve:
Optimal temperatures: : Between 50-100°C for most of the reactions.
Catalysts: : Such as copper(I) iodide for the cycloaddition step.
Solvents: : Use of anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : It might be reduced to amines or alcohols under appropriate conditions.
Substitution: : Halogen substitution reactions are common, especially on the triazole and benzamide rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens (chlorine, bromine), alkyl groups.
Major Products
The primary products from these reactions vary depending on the pathways but might include alcohols, amines, and various substituted derivatives on the triazole or benzamide rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its structural diversity allows it to be a building block in combinatorial chemistry and drug development.
Biology
In biological studies, the compound's derivatives can be used as molecular probes to study enzyme activities or as ligands in receptor-binding assays.
Medicine
This compound's structural framework offers potential pharmaceutical applications, such as in designing inhibitors for specific enzymes or receptors involved in various diseases.
Industry
In industrial applications, it can be used in the manufacture of specialty chemicals, agrochemicals, or materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. This interaction typically leads to inhibition or activation of the target, altering cellular pathways. The exact pathways depend on the specific application, whether inhibiting a kinase in cancer therapy or binding to a receptor in neuroscience research.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-chloro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique combination of the triazole and piperidine rings, which may offer enhanced binding affinity and specificity for certain biological targets.
Similar Compounds
1-(p-tolyl)-1H-1,2,3-triazole: : Lacks the piperidine and benzamide moieties, potentially reducing its biological activity.
4-piperidinylbenzamide: : Lacks the triazole ring, which may affect its binding properties.
2-chlorobenzamide: : Simpler structure, less potential for complex interactions with biological targets.
Conclusion
This compound is a highly versatile compound with significant potential across various scientific disciplines. Its unique structure allows for diverse chemical reactions and applications, making it a valuable asset in research and industry.
Properties
IUPAC Name |
2-chloro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-6-8-17(9-7-15)28-14-20(25-26-28)22(30)27-12-10-16(11-13-27)24-21(29)18-4-2-3-5-19(18)23/h2-9,14,16H,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLGSVHYKJYFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
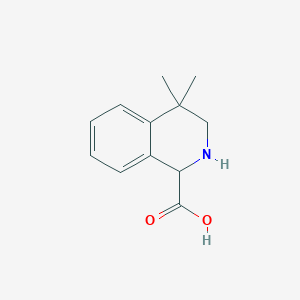

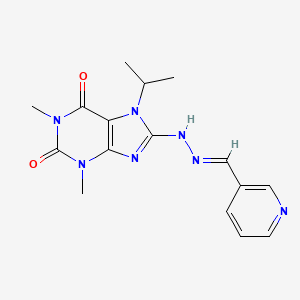

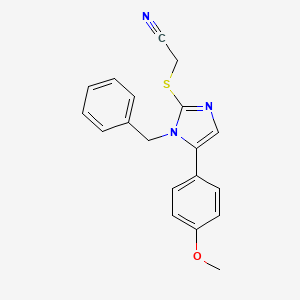

![Ethyl 4-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2944418.png)
![N-[3-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2944420.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2944422.png)

